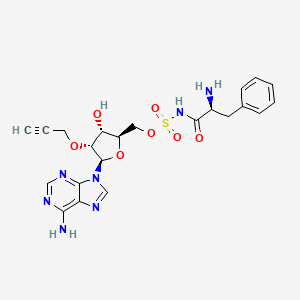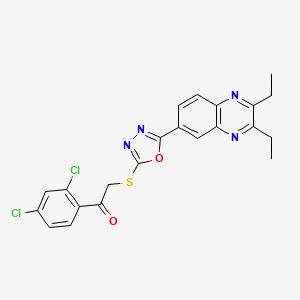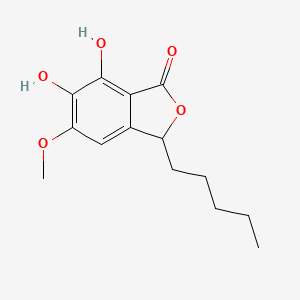
A|A1 C42 aggregation inhibitor 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A|A1 C42 aggregation inhibitor 2 is a compound designed to inhibit the aggregation of specific proteins, particularly those associated with neurodegenerative diseases such as Alzheimer’s disease. Protein aggregation is a process where misfolded proteins clump together, forming insoluble fibrils that can disrupt cellular function and lead to disease. This compound aims to prevent or reduce the formation of these aggregates, thereby mitigating their harmful effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of A|A1 C42 aggregation inhibitor 2 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process may include:
Condensation Reactions: Combining specific amine and aldehyde derivatives under controlled conditions to form the core structure.
Cyclization Reactions: Formation of cyclic structures through intramolecular reactions, often facilitated by catalysts or specific reaction conditions.
Functional Group Modifications: Introduction or modification of functional groups to enhance the compound’s inhibitory properties.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring the purity of intermediates, and implementing efficient purification techniques. Safety parameters are established to handle hazardous reactions and ensure the safety of personnel and equipment.
Chemical Reactions Analysis
Types of Reactions: A|A1 C42 aggregation inhibitor 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its inhibitory properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s effectiveness.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially different inhibitory properties.
Scientific Research Applications
A|A1 C42 aggregation inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study protein aggregation and develop new inhibitors.
Biology: Investigated for its effects on cellular processes and protein stability.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the development of biopharmaceuticals and protein-based drugs to enhance their stability and efficacy.
Mechanism of Action
The mechanism of action of A|A1 C42 aggregation inhibitor 2 involves binding to specific sites on target proteins, preventing their misfolding and subsequent aggregation. The compound stabilizes the native structure of proteins, reducing the formation of toxic aggregates. Molecular targets include amyloid-beta peptides and tau proteins, which are implicated in Alzheimer’s disease. The compound may also interact with cellular pathways involved in protein folding and degradation.
Comparison with Similar Compounds
Amyloid-beta aggregation inhibitors: Compounds like tramiprosate and homotaurine.
Tau aggregation inhibitors: Molecules such as methylene blue and leucomethylene blue.
Uniqueness: A|A1 C42 aggregation inhibitor 2 is unique in its specific binding affinity and inhibitory mechanism. Unlike some other inhibitors, it may offer enhanced stability and efficacy in preventing protein aggregation, making it a promising candidate for therapeutic development.
Properties
Molecular Formula |
C14H18O5 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
6,7-dihydroxy-5-methoxy-3-pentyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C14H18O5/c1-3-4-5-6-9-8-7-10(18-2)12(15)13(16)11(8)14(17)19-9/h7,9,15-16H,3-6H2,1-2H3 |
InChI Key |
TYRALYIIFIIIOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C2=CC(=C(C(=C2C(=O)O1)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


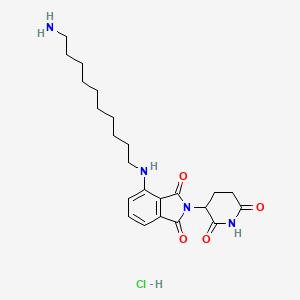
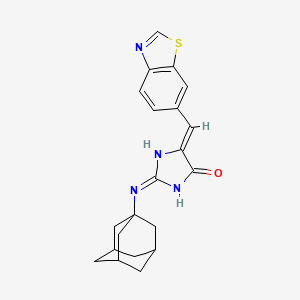
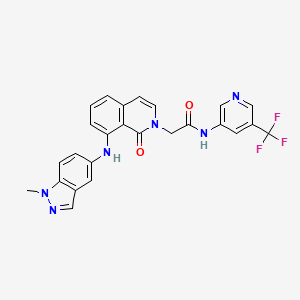
![(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12382340.png)
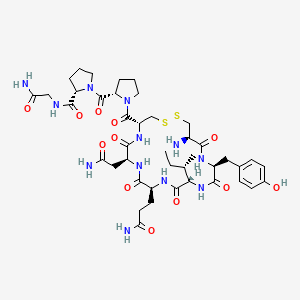
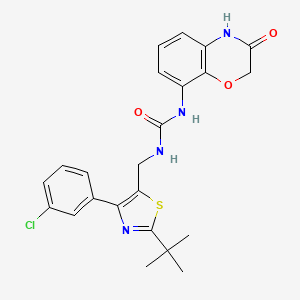
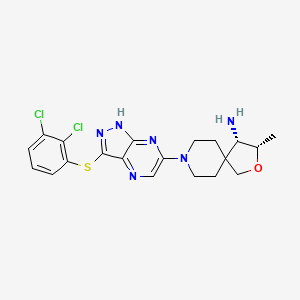

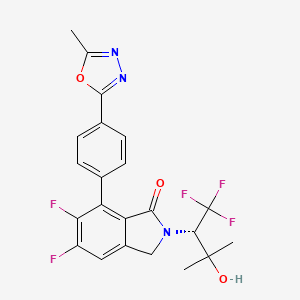
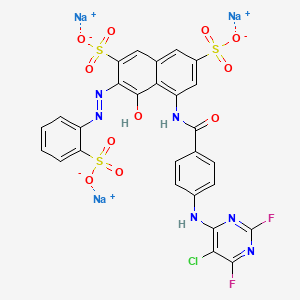
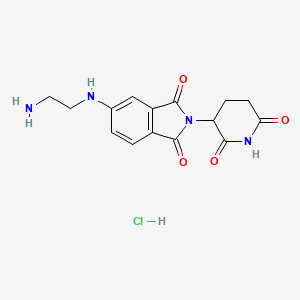
![(5R,7R,9Z,12R,18R)-9-ethylidene-7-(hydroxymethyl)-5-methyl-15-oxido-3,6,11-trioxa-15-azoniatetracyclo[10.5.1.05,7.015,18]octadec-1(17)-ene-4,10-dione](/img/structure/B12382374.png)
